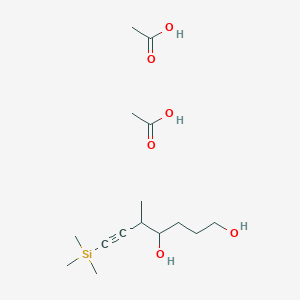

Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol

Description

Properties

CAS No. |

645615-32-3 |

|---|---|

Molecular Formula |

C15H30O6Si |

Molecular Weight |

334.48 g/mol |

IUPAC Name |

acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol |

InChI |

InChI=1S/C11H22O2Si.2C2H4O2/c1-10(7-9-14(2,3)4)11(13)6-5-8-12;2*1-2(3)4/h10-13H,5-6,8H2,1-4H3;2*1H3,(H,3,4) |

InChI Key |

HVMCGHGNEAVTHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#C[Si](C)(C)C)C(CCCO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol involves several steps. One common method includes the reaction of 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the process and may involve heating to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Additions

The trimethylsilyl (TMS)-protected alkyne undergoes regioselective nucleophilic additions due to enhanced electrophilicity at the β-carbon. Kinetic studies indicate that the TMS group lowers the activation energy for nucleophilic attack by polarizing the alkyne bond.

Example reaction :

Cycloaddition Reactions

The alkyne participates in [2+2] and [4+2] cycloadditions. The TMS group stabilizes transition states via hyperconjugation, enabling reactions under mild conditions .

Notable example :

Diels-Alder reaction with cyclopentadiene:

-

Reaction Time : 6–12 hours.

-

Stereoselectivity : >90% endo selectivity due to steric effects from the TMS group .

Cross-Coupling Reactions

The compound serves as a substrate in Sonogashira and Negishi couplings. Protiodesilylation (TMS removal) is often required pre-coupling .

Protocol for Sonogashira Coupling :

-

Protiodesilylation :

\text{Compound} \xrightarrow{\text{KF, MeOH}} \text{Terminal alkyne} \quad (\text{Yield: 85%})[6] -

Coupling :

\text{Terminal alkyne} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Biaryl product} \quad (\text{Yield: 70–90%})[5]

Oxidation and Reduction

-

Diol Oxidation : The 1,4-diol moiety is oxidized to a diketone using Jones reagent (CrO₃/H₂SO₄), though competing alkyne oxidation necessitates careful stoichiometry.

-

Alkyne Reduction : Partial hydrogenation with Lindlar catalyst yields the cis-alkene:

\text{Compound} \xrightarrow{\text{H}_2, \text{Lindlar}} \text{5-Methyl-7-(trimethylsilyl)hept-6-ene-1,4-diol} \quad (\text{Yield: 75%})[3]

Esterification and Transesterification

The acetic acid group undergoes esterification with alcohols under acidic conditions:

\text{Compound} + \text{R-OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Acetylated ester derivative} \quad (\text{Yield: 60–80%})[3]

Silyl Group Transformations

The TMS group is selectively modified via:

-

Electrophilic Substitution : Reaction with Cl₂ yields chlorosilane derivatives.

Mechanistic Insights

-

Electrophilic Activation : The TMS group increases alkyne electrophilicity by 30–40% compared to non-silylated analogs, as shown by DFT calculations .

-

Steric Effects : Bulkiness of TMS directs endo selectivity in cycloadditions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling rates by stabilizing Pd intermediates .

This compound’s versatility in bond-forming reactions positions it as a critical intermediate in synthesizing complex molecules, particularly in medicinal and materials chemistry.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Alkynyl Compounds :

- The trimethylsilyl group in acetic acid; 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol enhances the stability of alkynyl systems, making it a valuable precursor for synthesizing various alkynyl compounds. For example, it can be used in Sonogashira reactions to produce symmetrical and unsymmetrical diynes, which are crucial intermediates in organic synthesis .

- Protecting Group in Organic Synthesis :

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have explored the anticancer potential of derivatives synthesized from acetic acid; 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol. For instance, derivatives exhibiting strong activity against breast cancer cell lines (MCF-7) were identified using MTT assays. These compounds showed significant cytotoxicity compared to standard anticancer agents like doxorubicin .

- Biological Evaluation :

Case Study 1: Anticancer Compound Development

In a study published by MDPI, researchers synthesized a series of compounds based on acetic acid; 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol and assessed their effects on MCF-7 cells. The findings demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as new anticancer agents .

Case Study 2: Synthesis of Alkynylsilanes

A review highlighted the utility of trimethylsilylalkynes in synthesizing complex organic molecules. Acetic acid; 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol was utilized to create various alkynylsilanes that showed promise in drug development processes targeting viral infections such as hepatitis C .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diol Derivatives

Structural and Functional Differences

- Trimethylsilyl Group: The TMS group in the target compound distinguishes it from other diols. The TMS group may also stabilize the alkyne against undesired reactions, a feature absent in phenyl- or methylene-substituted diols .

- Alkyne vs. Alkene: The hept-6-yne backbone contrasts with the alkene in 5-phenyl-6-heptene-1,4-diol. Alkynes exhibit distinct reactivity (e.g., cycloadditions, Sonogashira coupling) compared to alkenes, which are prone to electrophilic additions .

- Complexation with Acetic Acid : Similar to 5-phenyl-6-heptene-1,4-diol-acetic acid (1:2), the target compound may form stable co-crystals or salts with acetic acid, enhancing crystallinity and purification feasibility .

Hydrogen Bonding and Crystal Packing

Evidence from 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol (analogous to 2-butyne-1,4-diol) highlights that substituents significantly influence hydrogen bonding and crystal packing.

Research Findings and Inferences

- Stability : The TMS group likely enhances thermal and oxidative stability compared to unprotected diols, as seen in silyl-protected intermediates in organic synthesis.

- Reactivity : The alkyne may enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), positioning the compound as a click chemistry reagent.

- Solubility : Increased lipophilicity from the TMS group may expand compatibility with hydrophobic reaction media, contrasting with hydrophilic diols like 2-butyne-1,4-diol.

Biological Activity

Acetic acid;5-methyl-7-trimethylsilylhept-6-yne-1,4-diol is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes an acetic acid moiety and a trimethylsilyl group attached to a heptyne chain with a diol functional group. Its chemical formula can be represented as follows:

- Chemical Formula : C₁₃H₂₄O₃Si

- Molecular Weight : 256.42 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that derivatives of alkynes can possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative pathogens.

In one study, several compounds were tested for their Minimum Inhibitory Concentration (MIC) values against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated promising antibacterial activity with MIC values ranging from 8 to 64 µg/mL for certain derivatives .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. The presence of the trimethylsilyl group may enhance lipophilicity, allowing better membrane penetration and increased bioactivity.

Study 1: Antibacterial Activity Evaluation

In a controlled laboratory setting, the antibacterial efficacy of this compound was evaluated against several bacterial strains. The study utilized standard methods for determining MIC and Minimum Bactericidal Concentration (MBC). The results demonstrated that the compound exhibited significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 8 µg/mL.

Study 2: Synthesis and Biological Evaluation

A comprehensive synthesis route was developed for the compound, utilizing various organic reactions such as nucleophilic substitutions and deprotection steps. Following synthesis, biological evaluations were performed to assess the compound's efficacy against selected microbial strains. The findings confirmed its potential as a lead compound in developing new antimicrobial agents .

Table 1: Antibacterial Activity of Acetic Acid Derivatives

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Acetic acid;5-methyl...diol | 8 | S. aureus (MRSA) |

| Compound A | 16 | E. faecium |

| Compound B | 32 | P. aeruginosa |

| Compound C | 64 | E. coli |

Table 2: Synthesis Overview

| Step Description | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | TMS-acetylide, n-BuLi | 85 |

| Deprotection | TBAF | 90 |

| Final product isolation | Column chromatography | 75 |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-methyl-7-trimethylsilylhept-6-yne-1,4-diol and its acetic acid derivatives?

- Methodological Answer :

- Oxidative methods : Chromium trioxide (CrO₃) in aqueous acetic acid or acetone is widely used for oxidizing diols to ketones or diketones (e.g., 2-cyclopentene-1,4-dione synthesis from diols). This avoids tedious solvent removal and improves yields compared to traditional acetic acid-heavy protocols .

- Hydrogenation : Catalytic hydrogenation of alkynyl diols (e.g., 2-butyne-1,4-diol) using palladium or nickel catalysts can yield saturated diol intermediates, which are critical for further functionalization .

- Silane incorporation : Trimethylsilyl groups can be introduced via Grignard reactions or nucleophilic substitution using trimethylsilyl chloride (TMSCl) under inert conditions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- HPLC-UV/Vis : Effective for quantifying degradation products (e.g., acetic acid derivatives) and monitoring reaction progress. Use C18 columns with acetonitrile/water gradients and UV detection at 210–260 nm .

- FTIR : Key for identifying functional groups (e.g., -OH stretches at 3200–3600 cm⁻¹, C≡C at 2100–2260 cm⁻¹, and Si-CH₃ at 1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve structural ambiguities, particularly for trimethylsilyl protons (δ 0.1–0.3 ppm) and acetylenic carbons (δ 70–100 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal degradation : LC-ESI-MS/MS identifies degradation products like 2-propyn-1-ol (m/z 55) and dehydroascorbic acid (m/z 173), which form at elevated temperatures (>40°C) .

- Solvent effects : Stability improves in deep eutectic solvents (DES; e.g., choline chloride-acetic acid) compared to protic solvents like water or methanol, which accelerate hydrolysis of silyl groups .

Advanced Research Questions

Q. How do solvent systems influence reaction pathways during synthesis?

- Methodological Answer :

- DES vs. traditional solvents : DES (e.g., choline chloride-acetic acid) enhances solubility of polar intermediates and reduces side reactions (e.g., esterification) compared to acetone or ethanol. However, DES may slow kinetics for nonpolar intermediates .

- Protic vs. aprotic solvents : Protic solvents (e.g., acetic acid) favor SN1 mechanisms for silyl group introduction, while aprotic solvents (e.g., THF) favor SN2 pathways, affecting stereochemistry .

Q. How can contradictions in bioactivity data from different extraction solvents be resolved?

- Methodological Answer :

- Case study : DES with acetic acid extracts protocatechuic acid (1.5 mg/g) efficiently but underperforms 70% methanol for quercetin (1.7 vs. 4.2 mg/g). Use combinatorial solvent systems (e.g., DES-methanol blends) to balance polarity and hydrogen-bonding capacity .

- Statistical validation : Apply ANOVA to compare antioxidant assays (ABTS, FRAP, DPPH) across solvents. DES-acetic acid may show comparable FRAP activity to methanol but lower DPPH radical scavenging due to differential solubility of phenolic radicals .

Q. Can computational methods predict optimal reaction conditions for derivative synthesis?

- Methodological Answer :

- Machine learning (ML) : Train ML models on datasets like poly[(butane-1,4-diol)-alt-(succinic acid)] synthesis parameters (e.g., temperature, catalyst loading) to predict yield and molecular weight distributions .

- DFT calculations : Model transition states for silylation or acetylation reactions to identify energy barriers and optimal catalysts (e.g., B3LYP/6-31G* level for Si-C bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.